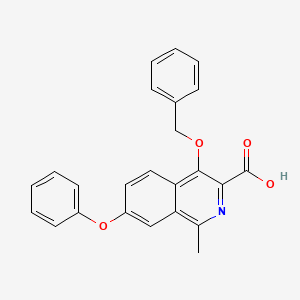

4-(Benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a benzyloxy group, a methyl group, and a phenoxy group attached to the isoquinoline core, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.

Methylation: The methyl group can be added through a methylation reaction using methyl iodide and a base like potassium carbonate.

Phenoxy Group Addition: The phenoxy group can be introduced through an etherification reaction using phenol and a suitable alkylating agent.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol derivatives with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific groups within the molecule with other functional groups.

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, phenols, alcohols

Esterification: Alcohols, acid catalysts (e.g., sulfuric acid)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, and esterification will produce esters.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Medicine: The compound may have potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The benzyloxy and phenoxy groups can enhance the compound’s binding affinity to specific molecular targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

4-(Benzyloxy)phenylacetic acid: A para-substituted phenyl-acetic acid derivative with similar structural features.

1-Methylisoquinoline: A simpler isoquinoline derivative without the benzyloxy and phenoxy groups.

7-Phenoxyisoquinoline: An isoquinoline derivative with a phenoxy group but lacking the benzyloxy and carboxylic acid groups.

Uniqueness

4-(Benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzyloxy and phenoxy groups, along with the carboxylic acid functionality, allows for diverse interactions and applications that are not possible with simpler isoquinoline derivatives.

Biological Activity

4-(Benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of hypoxia-inducible factors (HIFs). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C33H28N2O5

- Molecular Weight : 532.59 g/mol

- CAS Number : 808118-43-6

The primary mechanism by which this compound exerts its biological effects is through the inhibition of HIF prolyl hydroxylases (PHDs). These enzymes are crucial for regulating the stability of HIF proteins, which play a vital role in cellular responses to hypoxia. By inhibiting PHD activity, this compound stabilizes HIFs, leading to increased expression of erythropoietin (EPO) and other genes involved in angiogenesis and metabolic adaptation to low oxygen levels .

1. Erythropoiesis

Research indicates that compounds similar to this compound can effectively stimulate erythropoiesis, making them potential treatments for anemia, particularly in chronic kidney disease (CKD) patients . Roxadustat, a related compound, has shown efficacy in maintaining hemoglobin levels and correcting anemia through HIF stabilization .

2. Inflammatory Bowel Disease (IBD)

Studies have demonstrated that this compound may also have therapeutic potential in treating inflammatory bowel disease by improving intestinal barrier function and reducing symptoms associated with IBD. The inhibition of HIF hydroxylases has been linked to reduced intestinal permeability and amelioration of IBD symptoms in animal models .

Table 1: Summary of Biological Activities

Case Study: Roxadustat

Roxadustat (FG-4592), a drug that operates similarly to this compound, has undergone extensive clinical trials. It was found effective in correcting anemia in CKD patients through its unique mechanism of stabilizing HIFs without the need for intravenous iron supplementation . Clinical trials have shown significant improvements in hemoglobin levels among participants receiving Roxadustat compared to control groups.

Properties

Molecular Formula |

C24H19NO4 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

1-methyl-7-phenoxy-4-phenylmethoxyisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C24H19NO4/c1-16-21-14-19(29-18-10-6-3-7-11-18)12-13-20(21)23(22(25-16)24(26)27)28-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,26,27) |

InChI Key |

QGMWHPJBFCXFLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)O)OCC3=CC=CC=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.